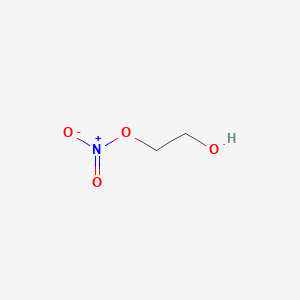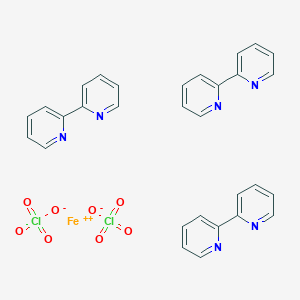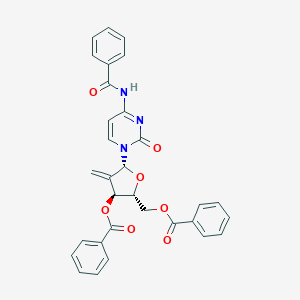
(2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The compound is available for purchase from certain chemical suppliers1. However, the specific synthesis process is not provided1.Scientific Research Applications
Novel Nucleosides as Potent Influenza Viral Inhibitors
A study by Vedula et al. (2010) explored the synthesis and evaluation of a series of C-3' modified ribose nucleosides as potent influenza virus inhibitors. These compounds were designed by modifying known nucleoside structures to enhance anti-influenza viral activity. Their research could provide a foundational understanding of how similar compounds, including those with benzamido-pyrimidinyl and benzoate moieties, might be developed for antiviral applications (Vedula et al., 2010).
Asymmetric Synthesis of Taxol Side Chain
Er and Coşkun (2009) demonstrated the use of cis-(-)-Menthyl phenylglycidates in the asymmetric synthesis of the taxol side chain, highlighting the importance of precise stereochemistry in the synthesis of biologically active compounds. This research underscores the relevance of stereochemically defined compounds, such as the one you're inquiring about, in the synthesis of pharmaceuticals (Er & Coşkun, 2009).
Aldose Reductase Inhibitors
Saeed et al. (2014) synthesized and evaluated a series of oxothiazolidine benzoate and acetate derivatives as inhibitors of aldehyde and aldose reductase (ALR1 and ALR2), enzymes implicated in diabetic complications. Their work on benzamido-oxothiazolidines as potent and partly selective inhibitors could provide insight into the therapeutic potential of compounds with benzamido moieties for managing diabetes-related complications (Saeed et al., 2014).
properties
IUPAC Name |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-methylideneoxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O7/c1-20-26(41-30(37)23-15-9-4-10-16-23)24(19-39-29(36)22-13-7-3-8-14-22)40-28(20)34-18-17-25(33-31(34)38)32-27(35)21-11-5-2-6-12-21/h2-18,24,26,28H,1,19H2,(H,32,33,35,38)/t24-,26+,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBGOHQHURYWRS-MAARLIENSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

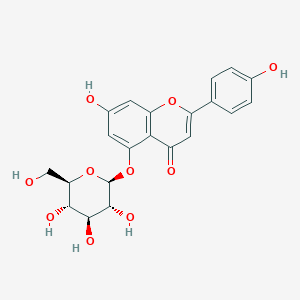
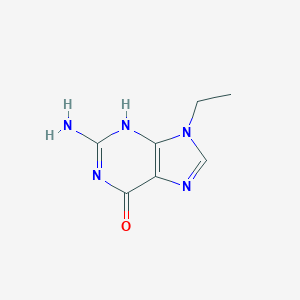

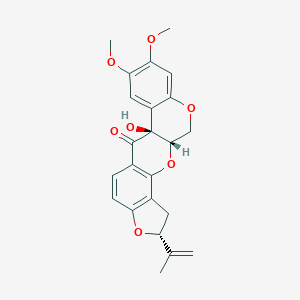
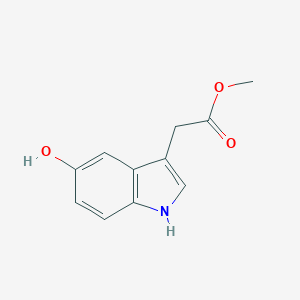

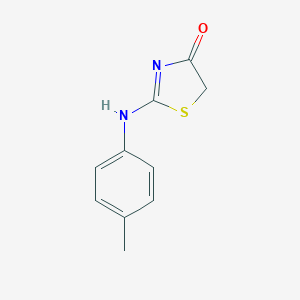
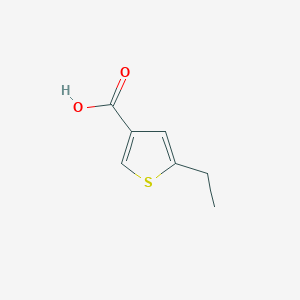
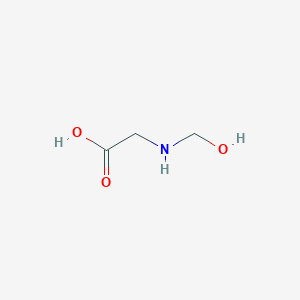
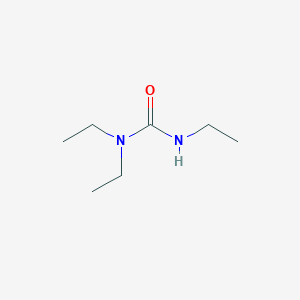

![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)
